Cas no 78032-05-0 (6-Methyl Phthalazine)

6-Methyl Phthalazine Chemical and Physical Properties
Names and Identifiers
-
- Phthalazine, 6-methyl-
- 6-Methyl Phthalazine
- NPOVJYAUMRFAQD-UHFFFAOYSA
- Phthalazine,6-methyl
- 6-Methylphthalazine
- NPOVJYAUMRFAQD-UHFFFAOYSA-
- NPOVJYAUMRFAQD-UHFFFAOYSA-N
- M1394
- InChI=1/C9H8N2/c1-7-2-3-8-5-10-11-6-9(8)4-7/h2-6H,1H3
- 78032-05-0
- SCHEMBL2616769
- FT-0672024
- DTXSID10506644
- A865107
- AS-57193
- T72939
- MFCD03844800
- AKOS015842078
-
- MDL: MFCD03844800
- Inchi: 1S/C9H8N2/c1-7-2-3-8-5-10-11-6-9(8)4-7/h2-6H,1H3
- InChI Key: NPOVJYAUMRFAQD-UHFFFAOYSA-N
- SMILES: N1C([H])=C2C([H])=C(C([H])([H])[H])C([H])=C([H])C2=C([H])N=1
Computed Properties
- Exact Mass: 144.06900
- Monoisotopic Mass: 144.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 25.8
- Tautomer Count: nothing
Experimental Properties
- Color/Form: White crystalline powder.
- Density: 1.141
- Melting Point: 72 ºC
- Boiling Point: 339°C at 760 mmHg
- Flash Point: 163.8°C
- Refractive Index: 1.633
- PSA: 25.78000
- LogP: 1.93820
- Solubility: Soluble in methanol.
6-Methyl Phthalazine Security Information
6-Methyl Phthalazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methyl Phthalazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D749400-1g |
6-Methylphthalazine |
78032-05-0 | 98.0% | 1g |
$175 | 2023-09-04 | |
TRC | M325485-500mg |
6-Methyl Phthalazine |
78032-05-0 | 500mg |
$207.00 | 2023-05-17 | ||
TRC | M325485-5g |
6-Methyl Phthalazine |
78032-05-0 | 5g |
$1642.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483797-500 mg |
6-Methyl Phthalazine, |
78032-05-0 | 500MG |
¥2,858.00 | 2023-07-11 | ||
abcr | AB145200-1 g |
6-Methylphthalazine; . |
78032-05-0 | 1 g |
€536.40 | 2023-07-20 | ||
abcr | AB145200-1g |
6-Methylphthalazine; . |
78032-05-0 | 1g |
€484.80 | 2024-06-12 | ||
1PlusChem | 1P003NRJ-1g |
6-Methylphthalazine |
78032-05-0 | 1g |
$1384.00 | 2025-02-20 | ||
eNovation Chemicals LLC | D749400-1g |
6-Methylphthalazine |
78032-05-0 | 98.0% | 1g |
$1315 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1394-1g |
6-Methyl Phthalazine |
78032-05-0 | 98.0%(GC&T) | 1g |
¥990.0 | 2022-06-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022320-250mg |
6-Methyl Phthalazine |
78032-05-0 | ≥98%(GC)(T) | 250mg |
¥1007 | 2024-05-21 |
6-Methyl Phthalazine Related Literature
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
Additional information on 6-Methyl Phthalazine
Recent Advances in 6-Methyl Phthalazine (CAS: 78032-05-0) Research: A Comprehensive Review
6-Methyl Phthalazine (CAS: 78032-05-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties. Recent studies have explored its potential as a key scaffold in drug discovery, particularly in the development of inhibitors for various enzymes and receptors. This research brief aims to synthesize the latest findings on 6-Methyl Phthalazine, highlighting its chemical properties, biological activities, and therapeutic applications.
One of the most notable advancements in the study of 6-Methyl Phthalazine is its role as a potent inhibitor of phosphodiesterase (PDE) enzymes. PDEs are critical regulators of intracellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cardiovascular disorders and neurodegenerative conditions. Recent in vitro and in vivo studies have demonstrated that 6-Methyl Phthalazine derivatives exhibit high selectivity and efficacy in inhibiting specific PDE isoforms, paving the way for novel therapeutic interventions.
In addition to its PDE inhibitory activity, 6-Methyl Phthalazine has shown promise in cancer research. A 2023 study published in the Journal of Medicinal Chemistry revealed that certain 6-Methyl Phthalazine analogs exhibit potent anti-proliferative effects against various cancer cell lines, including breast and lung cancer. The mechanism of action involves the disruption of microtubule dynamics and induction of apoptosis, suggesting its potential as a chemotherapeutic agent. Further preclinical evaluations are underway to optimize its pharmacokinetic properties and reduce off-target effects.
Another area of interest is the application of 6-Methyl Phthalazine in the treatment of inflammatory diseases. Research conducted by a team at the University of Cambridge demonstrated that 6-Methyl Phthalazine derivatives can modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor central to inflammatory responses. These findings were corroborated by animal models of rheumatoid arthritis, where treatment with 6-Methyl Phthalazine analogs resulted in significant reductions in inflammation and joint damage.
The synthesis and structural modification of 6-Methyl Phthalazine have also been a focus of recent research. Advances in organic chemistry have enabled the development of more efficient and scalable synthetic routes, facilitating the production of diverse derivatives with enhanced biological activity. For instance, a 2024 study in Organic Letters detailed a novel catalytic method for the regioselective methylation of phthalazine, significantly improving the yield and purity of 6-Methyl Phthalazine.
Despite these promising developments, challenges remain in the clinical translation of 6-Methyl Phthalazine-based therapies. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous preclinical and clinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and bring 6-Methyl Phthalazine-derived drugs to market.
In conclusion, 6-Methyl Phthalazine (CAS: 78032-05-0) represents a compelling area of research in chemical biology and drug discovery. Its diverse pharmacological activities, coupled with recent advancements in synthesis and structural optimization, underscore its potential as a therapeutic agent for a range of diseases. Future studies should focus on elucidating its mechanisms of action, improving its drug-like properties, and evaluating its efficacy in clinical settings.
78032-05-0 (6-Methyl Phthalazine) Related Products
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
